
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPSP, and it is a sulfonamide-based compound that has been synthesized through a variety of methods.
Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis of Heterocyclic Sulfonamides : N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide can be synthesized using one-pot methods that involve reactions with aminopyridines or aminothiazole. These reactions afford the corresponding products of nucleophilic addition, which are easily cyclized to yield heterocyclic sulfonamides (Rozentsveig et al., 2013).
- Synthesis Involving Cross-Coupling Reactions : Cross-coupling reactions with 3-bromopyridine and various sulfonamides, catalyzed by CuI, are an effective method for synthesizing N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).
Potential Applications in Medicine
- Anticancer Activity : Some derivatives of pyridine-3-sulfonamides exhibit promising in vitro anticancer activity, especially against leukemia, colon cancer, and melanoma. This suggests potential medicinal applications for this compound and its derivatives (Szafrański & Sławiński, 2015).
- Supramolecular Structures : The study of the supramolecular structures of various pyridine-3-sulfonamides reveals insights into their hydrogen-bonding arrangements, which could be relevant for drug design and development (Hulita et al., 2005).
Theoretical and Computational Studies
- Antimalarial Sulfonamides as COVID-19 Drugs : Computational calculations and molecular docking studies have been conducted on sulfonamide derivatives to evaluate their potential as antimalarial agents and their possible application against COVID-19 (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-12-4-9-16(19-18-12)23-14-7-5-13(6-8-14)20-24(21,22)15-3-2-10-17-11-15/h2-11,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPSMAHTFCFJHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)

![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)
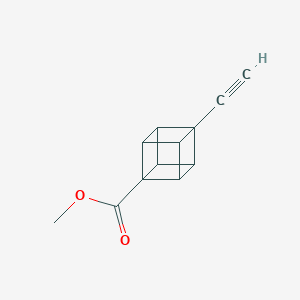



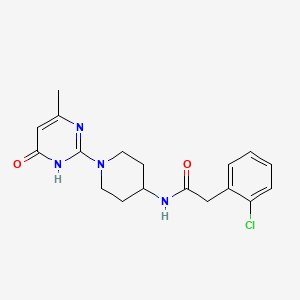

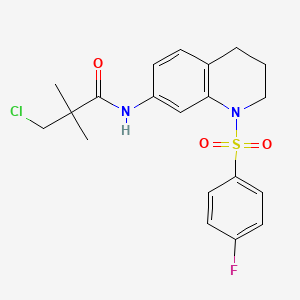
![Spiro[4.5]dec-2-ene-1,4-dione](/img/structure/B2406368.png)
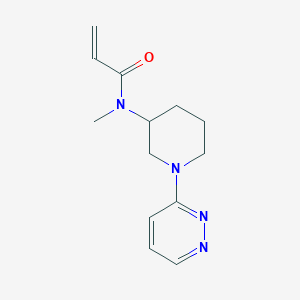
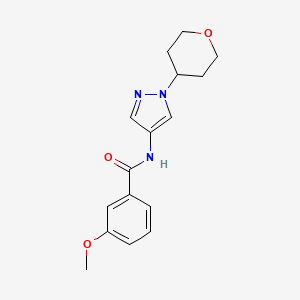
![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2406373.png)